6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Phototoxicity screening Fluoroquinolone safety profiling Structure-phototoxicity relationship

6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 1697503-39-1, MF C₁₁H₈FNO₃, MW 221.18 g/mol) is a synthetic quinolone derivative distinguished by a carboxylic acid at the 4-position of the dihydroquinoline ring, combined with electron-withdrawing 6-fluoro and electron-donating 8-methyl substituents. This architecture differs fundamentally from the clinically dominant fluoroquinolone antibiotics, which universally carry the carboxylic acid at the 3-position, placing this compound in a structurally unique subset of quinolone-carboxylic acids.

Molecular Formula C11H8FNO3
Molecular Weight 221.18 g/mol
Cat. No. B15068227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Molecular FormulaC11H8FNO3
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)C=C2C(=O)O)F
InChIInChI=1S/C11H8FNO3/c1-5-2-6(12)3-7-8(11(15)16)4-9(14)13-10(5)7/h2-4H,1H3,(H,13,14)(H,15,16)
InChIKeyZZBMLEDXDSTVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: A Structurally Distinct 4-Carboxy Quinolone Scaffold for Anti-Infective & Anti-Proliferative Research


6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 1697503-39-1, MF C₁₁H₈FNO₃, MW 221.18 g/mol) is a synthetic quinolone derivative distinguished by a carboxylic acid at the 4-position of the dihydroquinoline ring, combined with electron-withdrawing 6-fluoro and electron-donating 8-methyl substituents . This architecture differs fundamentally from the clinically dominant fluoroquinolone antibiotics, which universally carry the carboxylic acid at the 3-position, placing this compound in a structurally unique subset of quinolone-carboxylic acids [1]. The scaffold has been investigated as both a building block for carboxamide-based antimicrobial libraries and as a core structure in kinase and dehydrogenase inhibitor programs [2].

Why 3-Carboxy Fluoroquinolones and Non-Fluorinated 4-Carboxy Analogs Cannot Substitute for 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid


Generic substitution with either classical 3-carboxy fluoroquinolones (e.g., ciprofloxacin, levofloxacin) or simpler 4-carboxy quinolines lacking the 6-fluoro/8-methyl motif is not scientifically valid. The 4-carboxylic acid position creates a distinct hydrogen-bonding donor/acceptor geometry and metal-chelating topology compared to the 3-carboxy isomer, fundamentally altering enzyme active-site interactions [2]. Simultaneously, the 6-fluoro substituent is a critical determinant of both target potency and phototoxicity, while the 8-methyl group modulates steric occupancy and lipophilicity. Removing either substituent produces analogs with quantitatively different biological profiles, as demonstrated by direct phototoxicity comparisons between 6-fluoro and 6-desfluoro-8-methylquinolones [1]. These three structural features operate in concert; no single generic replacement replicates the integrated physicochemical and pharmacological signature of this compound.

Quantitative Differentiation of 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid from Closest Analogs and Positional Isomers


Phototoxicity Risk Stratification: 6-Fluoro-8-methylquinolones vs. 6-Desfluoro Analogs in UVA-Irradiated 3T3 Fibroblasts

In a direct comparative study, a panel of 6-fluoro-8-methylquinolones and their 6-desfluoro counterparts (where C-6 fluorine is replaced by –NH₂ or –H) were evaluated for photocytotoxicity on 3T3 murine fibroblasts under UVA irradiation. The 6-fluoro-8-methylquinolones induced a high decrease in cell viability post-UVA, whereas the 6-amino analogs were significantly less phototoxic [1]. This establishes that the 6-fluoro substituent is a primary driver of phototoxicity within the 8-methylquinolone chemotype. For procurement decisions, this evidence means that 6-desfluoro or 6-amino-8-methyl analogs cannot be interchangeably substituted if phototoxicity is a critical screening parameter [1].

Phototoxicity screening Fluoroquinolone safety profiling Structure-phototoxicity relationship

Positional Isomer Discrimination: 4-Carboxy vs. 3-Carboxy Quinolone Antibacterial Core Architecture

The Novartis patent family (US 10,160,726 B2) explicitly distinguishes the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold (Formula I) from the 4-carboxylic acid isomer, presenting the 3-carboxy compounds as the primary antibacterial agents with demonstrated IC₅₀ values against bacterial gyrase [1]. The 4-carboxylic acid positional isomer represents a distinct chemotype with a different metal-chelating pharmacophore geometry. For researchers procuring quinolone-carboxylic acid building blocks, the 4-COOH isomer cannot be used as a drop-in replacement for the 3-COOH isomer in gyrase-targeted programs; any SAR established for the 3-carboxy series does not transfer to the 4-carboxy series [1].

Antibacterial drug discovery DNA gyrase inhibition Quinolone SAR

Antibacterial Potency of 4-Carboxy Quinoline-Carboxamide Derivatives Against Gram-Positive Reference Strains

A ten-compound library synthesized from 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (the des-fluoro, des-methyl parent of the target compound) was evaluated against nine bacterial strains. Compound 1a (methyl 2-oxo-1,2-dihydroquinoline-4-yl-L-alaninate) exhibited the highest activity against Enterococcus faecalis, with an inhibition zone exceeding those of reference antibiotics erythromycin, ofloxacin, and norfloxacin [1]. The unsubstituted 4-carboxy quinoline scaffold thus demonstrates tangible Gram-positive antibacterial activity. The 6-fluoro-8-methyl derivative introduces additional electron-withdrawing and lipophilic modifications expected to further modulate potency and spectrum, providing a differentiated starting point for library expansion [1].

Antimicrobial carboxamides Enterococcus faecalis Quinoline-4-carboxylic acid

Lipid Peroxidation and Radical-Mediated Phototoxicity: 6-Fluoro vs. 6-Amino-8-methylquinolones in Red Blood Cell Membranes

The same comparative study demonstrated that 6-fluoro-8-methylquinolones photosensitize red blood cell lysis in an oxygen-dependent manner, with phototoxicity strongly correlated with lipid peroxidation. Crucially, the addition of free radical scavengers (BHA, GSH, DMTU) inhibited cellular phototoxicity, confirming a radical-mediated mechanism. The 6-amino derivatives were substantially less active in inducing lipid peroxidation [1]. This mechanistic differentiation provides a directly measurable safety-relevant parameter: the 6-fluoro substituent predisposes the molecule to radical generation upon UVA exposure, a liability that is absent or attenuated in the 6-amino or 6-H analogs.

Photohemolysis Lipid peroxidation Free radical scavenging

Precision Application Scenarios for 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in Drug Discovery and Chemical Biology


Scaffold-Hopping Library Synthesis Targeting Non-Classical Quinolone Binding Sites

Medicinal chemistry teams seeking to escape the crowded intellectual property space of 3-carboxy fluoroquinolones can use this compound as a versatile 4-carboxy anchor point for generating focused carboxamide libraries. The Moussaoui et al. methodology demonstrates that 2-oxo-1,2-dihydroquinoline-4-carboxylic acids couple efficiently with amino esters (60–80% yields under basic conditions) to produce compounds with measurable antibacterial activity against Gram-positive strains, including E. faecalis [3]. The 6-fluoro-8-methyl substitution pattern on the target compound provides additional vectors for modulating potency, lipophilicity, and metabolic stability compared to the unsubstituted parent scaffold [3].

Phototoxicity Screening Reference Standard for Fluoroquinolone Safety Pharmacology

Because the comparative phototoxicity study by Miolo et al. establishes the 6-fluoro-8-methylquinolone subclass as a phototoxic control within the broader 8-methylquinolone series, this compound can serve as a calibrated positive control in in vitro phototoxicity assays (3T3 NRU photocytotoxicity test, red blood cell photohemolysis) [1]. Industrial toxicology groups can use it to benchmark new quinolone candidates and to validate assay sensitivity, given the well-characterized radical-mediated, oxygen-dependent mechanism and the established correlation between lipid peroxidation and phototoxic outcome [1].

Probing the Contribution of C-6 Fluorine to Quinolone Target Engagement and Off-Target Phototoxicity

Structural biology and biophysics groups investigating the dual role of the C-6 fluorine in fluoroquinolone mechanism of action—enhanced DNA gyrase binding vs. phototoxic radical generation—require a matched molecular pair (MMP) approach. This compound, paired with its 6-desfluoro analog (6-H or 6-NH₂), constitutes a validated MMP set for deconvoluting fluorine-specific contributions to both target potency and light-induced toxicity. The Novartis patent data confirms that 6-fluoro substitution is integral to gyrase inhibition in the quinolone series [2], while the Miolo phototoxicity data directly quantifies the fluorine-associated phototoxic liability [1].

Multi-Parameter Optimization Starting Point for Antifungal or Antiproliferative Quinolone Programs

Beyond antibacterial applications, 4-carboxy quinolines have shown activity against eukaryotic targets including human dihydroorotate dehydrogenase (DHODH) and various kinases. The 6-fluoro-8-methyl substitution pattern places this compound at an underexplored intersection of physicochemical space (cLogP, pKa, polar surface area) that differs from both the 3-carboxy antibiotics and the 6-fluoro-2-phenylquinoline-4-carboxylic acids (e.g., brequinar analogs). Procurement for antifungal screening or DHODH inhibitor programs is scientifically justified by the unique substitution matrix, which cannot be equivalently sampled using commercially available 6-fluoro-2-hydroxyquinoline-4-carboxylic acid (lacking the 8-methyl group) [2].

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